Alcohols, C12-14, reaction products with ethylene oxide
Description
Alcohols, C12-14, reaction products with ethylene oxide are a class of nonionic surfactants widely used in various industrial and household applications. These compounds are formed by the ethoxylation of fatty alcohols with ethylene oxide, resulting in a mixture of alcohol ethoxylates. They are known for their excellent wetting, emulsifying, and detergency properties .
Properties
CAS No. |
103819-01-8 |
|---|---|
Molecular Formula |
C8H8FNO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The ethoxylation process involves the reaction of C12-14 fatty alcohols with ethylene oxide. This reaction is typically carried out in the presence of a catalyst, which can be either acidic or basic. Common catalysts include potassium hydroxide (KOH) and boron trifluoride (BF3) . The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired degree of ethoxylation.
Industrial Production Methods: In industrial settings, the ethoxylation process is conducted in large reactors where the fatty alcohols and ethylene oxide are continuously fed. The reaction is exothermic, and the temperature is maintained between 120-180°C. The reaction mixture is then neutralized, and the product is purified to remove any unreacted starting materials and byproducts .
Chemical Reactions Analysis
Types of Reactions: Alcohols, C12-14, reaction products with ethylene oxide primarily undergo reactions typical of alcohols and ethers. These include:
Oxidation: The primary alcohol groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ethoxylated alcohols can be reduced to form the corresponding hydrocarbons.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Acid chlorides or anhydrides are used for esterification reactions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Hydrocarbons.
Substitution: Esters, ethers.
Scientific Research Applications
Alcohols, C12-14, reaction products with ethylene oxide have a wide range of applications in scientific research:
Chemistry: Used as surfactants in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and protein extraction protocols.
Medicine: Utilized in pharmaceutical formulations as solubilizing agents.
Industry: Widely used in detergents, personal care products, and as emulsifiers in the food industry
Mechanism of Action
The primary mechanism of action of these compounds is their ability to reduce surface tension, which enhances the wetting and emulsifying properties. The ethoxylated chains interact with both hydrophilic and hydrophobic substances, allowing them to stabilize emulsions and disperse particles. This dual interaction is crucial in applications such as detergents and emulsifiers .
Comparison with Similar Compounds
- Alcohols, C12-14, ethoxylated with different degrees of ethoxylation (e.g., 3EO, 7EO)
- Fatty alcohol ethoxylates with different chain lengths (e.g., C16-18)
Comparison:
- Uniqueness: Alcohols, C12-14, reaction products with ethylene oxide are unique due to their specific chain length and degree of ethoxylation, which provide a balance of hydrophilic and hydrophobic properties. This balance makes them highly effective as surfactants in a wide range of applications .
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